CP-8754

Descripción

CP-8754 (T31084) is a bioactive chemical compound listed in the Taoshu Biotech product catalog . The "CP" prefix indicates it may belong to a series of compounds developed for specific biological targets, such as receptors or enzymes. However, the absence of detailed characterization data (e.g., synthesis route, spectral properties, or clinical trial results) limits its current understanding .

Propiedades

Número CAS |

532435-68-0 |

|---|---|

Fórmula molecular |

C20H25NO5 |

Peso molecular |

359.42 |

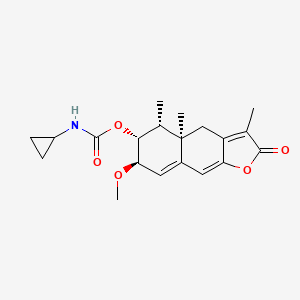

Nombre IUPAC |

Carbamic acid, cyclopropyl-, (4aR,5R,6R,7R)-2,4,4a,5,6,7-hexahydro-7-methoxy-3,4a,5-trimethyl-2-oxonaphtho(2,3-b)furan-6-yl ester |

InChI |

InChI=1S/C20H25NO5/c1-10-14-9-20(3)11(2)17(26-19(23)21-13-5-6-13)16(24-4)8-12(20)7-15(14)25-18(10)22/h7-8,11,13,16-17H,5-6,9H2,1-4H3,(H,21,23)/t11-,16+,17+,20+/m0/s1 |

Clave InChI |

AWCVTYNCCAFLCL-KUVYRUGBSA-N |

SMILES |

C[C@H]1[C@H]([C@@H](C=C2[C@@]1(CC3=C(C(=O)OC3=C2)C)C)OC)OC(=O)NC4CC4 |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

CP-8754; CP8754; CP 8754; UNII-196834895H. |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of CP-8754 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes the following steps:

Formation of the Core Structure: The core structure of this compound is synthesized through a series of cyclization reactions, which involve the formation of a naphthofuran ring system.

Functional Group Introduction:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The compound is typically produced in milligram to gram quantities and stored at -20°C to maintain its stability .

Análisis De Reacciones Químicas

Types of Reactions

CP-8754 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: Substitution reactions involve the replacement of functional groups with other groups, such as halogens or alkyl groups.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield oxides, while reduction can produce reduced forms with different functional groups .

Aplicaciones Científicas De Investigación

CP-8754 has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anti-cancer properties.

Industry: Utilized in the development of new materials and chemical processes

Mecanismo De Acción

The mechanism of action of CP-8754 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, leading to the modulation of biological processes. For example, this compound has been shown to inhibit certain enzymes, thereby affecting metabolic pathways and cellular functions .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

To contextualize CP-8754, three structurally or functionally related compounds are analyzed:

2.1. CP-8668 (T31082)

- Structural Similarity: CP-8668 is a nonsteroidal progesterone receptor modulator featuring a tetrahydrobenzoindolone skeleton.

- Functional Contrast: CP-8668: Explicitly acts as a progesterone receptor modulator, indicating applications in hormone-dependent conditions (e.g., endometriosis or breast cancer). Its oral activity and nonsteroidal nature differentiate it from traditional steroidal therapies . this compound: Bioactivity is unspecified, but its classification hints at possible immunomodulatory, anticancer, or anti-inflammatory roles. Without target validation, direct functional parallels remain speculative.

2.2. FR-218944 (T31872)

- Functional Similarity : Both this compound and FR-218944 are labeled as "bioactive," implying shared utility in modulating biological pathways. However, FR-218944 lacks published details on structure, targets, or applications, making direct comparison challenging .

- Research Status : Neither compound has advanced to detailed preclinical or clinical characterization, highlighting gaps in translational data.

2.3. OH-Ubenimex (T25897)

- Mechanistic Contrast: OH-Ubenimex is an orally active aminopeptidase inhibitor with immunomodulatory properties. Unlike this compound, its mechanism (aminopeptidase inhibition) and applications (e.g., cancer immunotherapy) are well-defined, emphasizing the need for this compound’s target elucidation .

Key Research Findings and Gaps

- Structural Insights : The tetrahydrobenzoindolone core of CP-8668 provides a template for hypothesizing this compound’s structure, but synthetic routes and spectroscopic data (e.g., NMR, MS) are absent for both compounds .

- Functional Overlaps : this compound’s bioactivity may overlap with CP-8668 in hormone receptor modulation or with OH-Ubenimex in immune regulation, but target validation is critical for clarifying this .

- Pharmacological Data : Critical parameters such as IC₅₀, EC₅₀, and toxicity profiles are unavailable for this compound, limiting its comparative assessment against OH-Ubenimex, which has established dose-response data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.